molecular formula C18H21N3O2S2 B2454317 N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carbothioamide CAS No. 900135-73-1

N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carbothioamide

Cat. No. B2454317
CAS RN: 900135-73-1
M. Wt: 375.51
InChI Key: CEAPPRCWFUEOOT-UHFFFAOYSA-N
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Description

The compound appears to contain a piperazine moiety, a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . It also contains a methylsulfonylphenyl group, which is a common moiety in sulfa drugs, a class of antimicrobials .


Molecular Structure Analysis

The molecular structure of such a compound would likely be complex, with the piperazine ring providing a degree of flexibility and the methylsulfonylphenyl group potentially involved in hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing these moieties can undergo a variety of reactions. For example, piperazines can react with carboxylic acids to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. Piperazines are generally soluble in water, while the presence of the methylsulfonylphenyl group might increase its lipophilicity .

Scientific Research Applications

Antibacterial Applications

N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives, which are related to N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carbothioamide, have shown promising antibacterial activities. These compounds were synthesized and their structures confirmed through various analytical methods. The biological evaluation revealed significant antibacterial properties against various strains (Pitucha et al., 2010).

Antimicrobial and Antifungal Evaluation

A series of related compounds were synthesized and screened for antibacterial and antifungal activities. Some of these compounds demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus fumigates (Chate et al., 2012).

Anticonvulsant Effects

Compounds structurally related to this compound were evaluated for their anticonvulsant effects using various models of experimental epilepsy. The studies indicated significant anticonvulsant activities, surpassing even some reference antiepileptic drugs in potency (Malik et al., 2013).

Antidepressant Activity

Derivatives of the carbothioamide class have been synthesized and evaluated for antidepressant and neurotoxicity screening. Some compounds in this series, especially those with certain structural features, demonstrated promising antidepressant activities in behavioral tests (Mathew et al., 2014).

Hypoglycemic Activities

Certain N-(1-adamantyl)carbothioamide derivatives, which are structurally related, were synthesized and tested for their antimicrobial and hypoglycemic activities. One compound in particular showed significant reduction in serum glucose levels in diabetic rats, highlighting its potential as an oral hypoglycemic agent (Al-Abdullah et al., 2015).

Platelet Antiaggregating Activity

A series of N-acyl-4,7,7-trimethyl-N-phenyl-3-(1-piperidinyl or dimethylamino)bicyclo[2.2.1]hept-2-ene-2-carbothioamides demonstrated platelet antiaggregating activity in vitro. Some of these compounds also exhibited analgesic, antiinflammatory, and hypotensive activities in animal models (Ranise et al., 1993).

Enzyme Inhibition and Molecular Docking Studies

1-arylsulfonyl-4-phenylpiperazine derivatives have been synthesized and assessed for their enzyme inhibition potential against several enzymes. Molecular docking simulation studies were conducted to understand the interaction of these compounds with enzymes, revealing moderate inhibitory effects (Abbasi et al., 2017).

Anticancer and Antioxidant Effects

Benzene sulfonamide derivatives, structurally related to the compound , have been synthesized and evaluated for anticancer and antioxidant effects. Molecular docking studies were used to analyze their potential activity against breast cancer cell lines, showing promising results (Mohamed et al., 2022).

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. Based on the components of the compound, it could potentially be irritating to the eyes, skin, and respiratory system .

Future Directions

The future directions for research into this compound would likely depend on its intended use. If it’s a pharmaceutical, further studies into its efficacy, safety, and mechanism of action would be needed .

properties

IUPAC Name

N-(4-methylsulfonylphenyl)-4-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c1-25(22,23)17-9-7-15(8-10-17)19-18(24)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAPPRCWFUEOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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